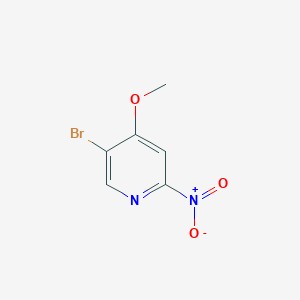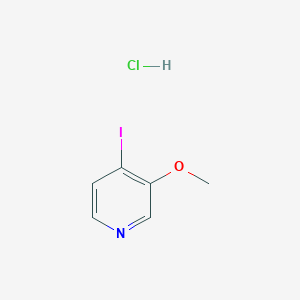![molecular formula C20H25N3O2 B13138468 [3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-methyl- CAS No. 832735-30-5](/img/structure/B13138468.png)
[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-((1-Cyclobutylpiperidin-4-yl)oxy)-1-methyl-[3,3’-bipyridin]-6(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclobutylpiperidinyl group and a bipyridinyl core. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6’-((1-Cyclobutylpiperidin-4-yl)oxy)-1-methyl-[3,3’-bipyridin]-6(1H)-one typically involves multiple steps. The process begins with the preparation of the bipyridinyl core, followed by the introduction of the cyclobutylpiperidinyl group. Common reagents used in these reactions include various halogenated compounds, bases, and solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to achieve the required quality standards for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
6’-((1-Cyclobutylpiperidin-4-yl)oxy)-1-methyl-[3,3’-bipyridin]-6(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, bases, acids, and solvents like dichloromethane and ethanol. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
6’-((1-Cyclobutylpiperidin-4-yl)oxy)-1-methyl-[3,3’-bipyridin]-6(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a therapeutic agent.
Medicine: Research focuses on its potential use in treating diseases, particularly those involving the central nervous system.
Industry: The compound’s properties make it suitable for use in various industrial processes, including the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 6’-((1-Cyclobutylpiperidin-4-yl)oxy)-1-methyl-[3,3’-bipyridin]-6(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects. Detailed studies are conducted to elucidate the exact pathways and molecular interactions involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-((2′,6-Bis(difluoromethyl)-[2,4′-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine: This compound shares a similar bipyridinyl core but differs in its substituents and overall structure.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also feature a bipyridinyl core and are studied for their biological activities.
Uniqueness
6’-((1-Cyclobutylpiperidin-4-yl)oxy)-1-methyl-[3,3’-bipyridin]-6(1H)-one is unique due to its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
832735-30-5 |
|---|---|
Molekularformel |
C20H25N3O2 |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
5-[6-(1-cyclobutylpiperidin-4-yl)oxypyridin-3-yl]-1-methylpyridin-2-one |
InChI |
InChI=1S/C20H25N3O2/c1-22-14-16(6-8-20(22)24)15-5-7-19(21-13-15)25-18-9-11-23(12-10-18)17-3-2-4-17/h5-8,13-14,17-18H,2-4,9-12H2,1H3 |
InChI-Schlüssel |
VQJFQASMWFAOAK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=CC1=O)C2=CN=C(C=C2)OC3CCN(CC3)C4CCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(2-Chloroprop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B13138450.png)





![({1-[(Diphenylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B13138482.png)

